molecular formula C19H17NO4S2 B2398205 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097932-69-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2398205
CAS RN: 2097932-69-7
M. Wt: 387.47
InChI Key: KQQOBVNZEFHRNF-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound. It is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The two rings in 2,2’-bithiophene are coplanar, unlike the situation for biphenyl . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene and 1,3-butadiyne .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1. It has a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .

Scientific Research Applications

New Syntheses Techniques

  • Synthesis of Benzodioxin Carboxamides : Research by Bozzo et al. (2003) explored new synthesis methods for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are related to the chemical structure . These compounds are considered precursors to potentially therapeutic agents, highlighting the importance of innovative synthetic routes in developing novel drugs (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Belz et al. (2013) synthesized new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and evaluated their antibacterial and antifungal activities. These findings suggest that structurally similar compounds, including the one , could exhibit significant antimicrobial properties, making them candidates for drug development (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).

Antipathogenic Activity

  • Thiourea Derivatives and Antipathogenic Activity : Limban, Marutescu, & Chifiriuc (2011) conducted a study on thiourea derivatives, demonstrating their significant anti-pathogenic activity, especially against strains known for biofilm growth. This research underscores the potential of using compounds with similar chemical frameworks in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Docking Studies

  • Evaluation and Docking Studies of Benzoxazines : Talupur, Satheesh, & Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamides and evaluated their antimicrobial properties through molecular docking studies. This approach of combining synthetic chemistry with computational analysis can offer insights into the design and optimization of compounds for specific biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

The mechanism of action of a drug is not just limited to its interaction with one specific target and the response that ensues .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c21-12(16-7-8-18(26-16)17-6-3-9-25-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,12,15,21H,10-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOBVNZEFHRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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